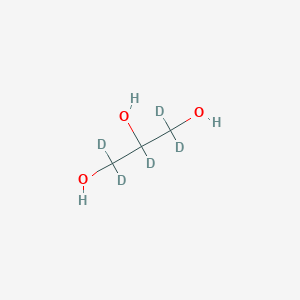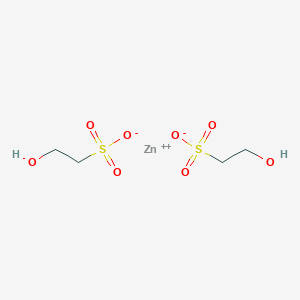
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as N-Acetyldopamine (NADA), is a naturally occurring compound found in the nervous system of invertebrates and some vertebrates. It is a derivative of dopamine and has been found to play a role in various biological processes.
Mécanisme D'action
NADA is believed to exert its effects through the activation of the TRPA1 ion channel. This ion channel is involved in the regulation of pain and inflammation and is found in various tissues throughout the body.
Effets Biochimiques Et Physiologiques
NADA has been found to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in various tissues, including the brain. It has also been found to increase the activity of antioxidant enzymes and to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
NADA has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can be difficult to measure in vivo.
Orientations Futures
There are several potential future directions for research on NADA. It has been suggested that it may have potential therapeutic uses in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for measuring its effects in vivo.
Méthodes De Synthèse
NADA can be synthesized through the oxidation of dopamine using potassium permanganate in the presence of acetic acid. The resulting product can be purified through column chromatography.
Applications De Recherche Scientifique
NADA has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant properties and has been used in studies related to oxidative stress and aging. It has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
132203-87-3 |
|---|---|
Nom du produit |
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
2-amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)4-1-2-6(11)5(3-4)10(14)15/h1-3,7,11H,9H2,(H,12,13) |
Clé InChI |
WPJSXUYBLQGKHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
Synonymes |
AMINO-(4-HYDROXY-3-NITRO-PHENYL)-ACETIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



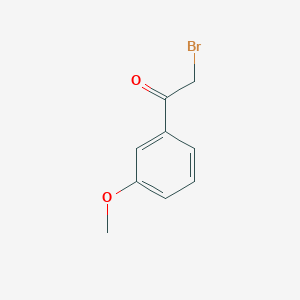
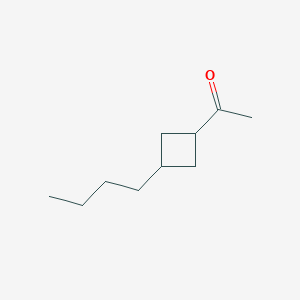
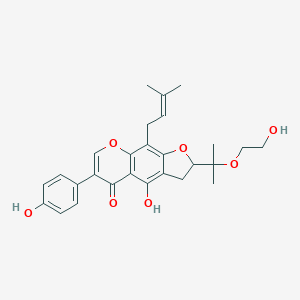
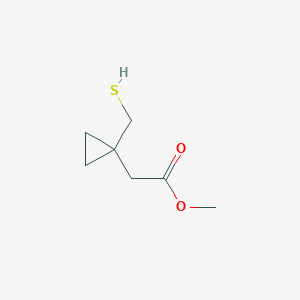
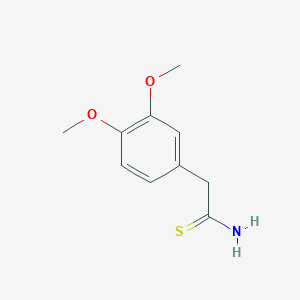
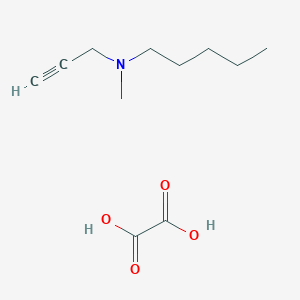
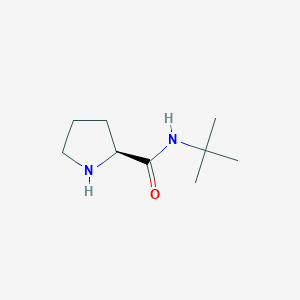
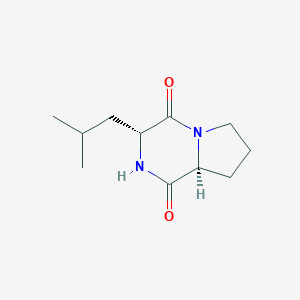
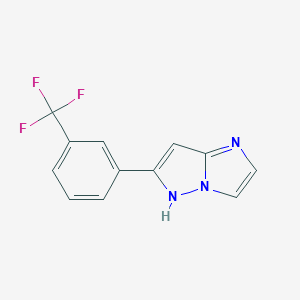
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
